Echinacoside
Overview
Description
Echinacoside is a natural phenol and a caffeic acid glycoside from the phenylpropanoid class . It is a natural secondary metabolite, a phenylethanoid glycoside (PhG) found in the roots and stems of many plants . It was first isolated from the roots of Echinacea angustifolia (coneflower) .
Synthesis Analysis
Echinacoside was first isolated from Echinacea angustifolia DC. (Compositae) sixty years ago . It was subsequently prepared from the species of Cistanches . The metabolism of echinacoside has been investigated in rats and is thought to involve catechol O-methyltransferase as well as unspecified UDP-gluc- uronosyltransferases and sulfotransferases .Molecular Structure Analysis
Echinacoside is constituted from a trisaccharide consisting of two glucose and one rhamnose moieties glycosidically linked to one caffeic acid and one dihydroxyphenylethanol (hydroxytyrosol) residue at the centrally situated rhamnose . The molecular formula of Echinacoside is C35H46O20 .Chemical Reactions Analysis
Echinacoside has demonstrated inhibition of apoptosis in neural cell lines, demonstrating potential for use in the treatment of neurological conditions . It has also been found to induce apoptosis of Ishikawa and HEC-1-B cells by promoting the arrest of the G2M phase, increasing ROS levels, and decreasing mitochondrial membrane potential (MMP) levels .Physical And Chemical Properties Analysis
Echinacoside is a naturally occurring water-soluble compound . It is characterized by cinnamic acid and hydroxyl phenyl ethyl moieties that are attached to a β-glucopyranose (apiose, galactose, rhamnose, xylose, etc.) via a glycosidic bond .Scientific Research Applications
Neuroprotective Effects
- Treatment of Neurological Disorders : ECH shows potential in treating Parkinson’s and Alzheimer’s diseases due to its neuroprotective effects. However, challenges such as poor bioavailability and limited clinical trials remain (Liu et al., 2018).
- Potential in Neurodegenerative Diseases : ECH has been shown to protect mitochondrial function, reduce oxidative stress, and regulate autophagy, suggesting its efficacy in preventing and treating neurodegenerative diseases like Alzheimer’s, Parkinson’s, and amyotrophic lateral sclerosis (Li et al., 2022).
Anticancer Properties
- Suppressing Pancreatic Adenocarcinoma Cell Growth : ECH inhibits the proliferation of pancreatic adenocarcinoma cells by inducing apoptosis and modulating the MAPK activity, highlighting its potential as a chemotherapeutic agent (Wang et al., 2016).
- Effectiveness Against Breast Cancer : ECH has demonstrated anti-breast cancer abilities by inhibiting the Wnt/β-catenin signaling pathway (Tang et al., 2020).
- Anticancer Effects in Hepatocellular Carcinoma : ECH attenuates liver cancer by inhibiting cell proliferation and apoptosis through the PI3K/AKT signaling pathway (Ye et al., 2018).
Hepatoprotective and Anti-inflammatory Properties
- Liver Injury Protection : ECH shows promise in protecting against acute liver injury by inhibiting apoptosis and inflammation (Xiuhui Li et al., 2014).
Additional Applications
- Treatment of Colitis and Inflammatory Bowel Disease : ECH-enriched extract has been effective in treating dextran sulphate sodium-induced colitis, suggesting its potential in treating inflammatory bowel disease (Jia et al., 2014).
- Antiosteoporotic Activity : ECH has shown significant antiosteoporotic effects in ovariectomized rats, indicating its potential for treating postmenopausal osteoporosis (Li et al., 2013).
- Antidepressant-like Effects : ECH exhibits antidepressant-like effects by stimulating the AMPAR–Akt/ERK–mTOR pathway and increasing BDNF expression in mice (Chuang et al., 2021).
Future Directions
Echinacoside has very promising potential in the inhibition of neurodegenerative disease progression . It exhibits a variety of beneficial effects associated with neuronal function, including protecting mitochondrial function, anti-oxidative stress, anti-inflammatory, anti-endoplasmic reticulum stress (ERS), regulating autophagy and so on . There is growing evidence that Echinacoside may serve as an efficacious and safe substance in the future to counteract neurodegenerative disease .
properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBUXLDOLNLABB-ISAKITKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0033469 | |
Record name | Echinacoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0033469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The neuroprotective effects are thought to be mediated via effects on mitogen-activated protein kinase, nuclear factor kappa-B, caspases 3 and 8, as well as CHOP pathways. | |
Record name | Echinacoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15488 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Echinacoside | |
CAS RN |
82854-37-3 | |
Record name | Echinacoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082854373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Echinacoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15488 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Echinacoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0033469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-α-L-mannopyranosyl-(1.fwdarw.3)-O-[β-D-glucopyranosyl-(1.fwdarw.6)]-, 4-[3-(3,4-dihydroxyphenyl)-2-propenoate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ECHINACOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I04O1DT48T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.